(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-13-14-11(16-7)10(12)8-5-3-4-6-9(8)15-2/h3-6,10H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZZAWAXTZWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C2=CC=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Oxadiazole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features.
Mode of Action
Oxadiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation, leading to changes in the target’s function.
Biochemical Pathways
Oxadiazole derivatives have been reported to affect various biochemical pathways, including those involved in inflammation, cancer, and microbial infections.
Result of Action
Oxadiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and specific conditions within the body.
Biochemical Analysis
Biochemical Properties
(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antiglycation activity, which involves the inhibition of advanced glycation end-products (AGEs) formation. This interaction is crucial in managing oxidative stress and chronic hyperglycemia, which are associated with diabetic complications. The compound’s ability to inhibit AGEs formation suggests its potential as an antidiabetic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its antiglycation activity can prevent the formation of glycation-derived free radicals, thereby protecting cells from oxidative damage. This protective effect is particularly beneficial in preventing diabetic complications such as retinopathy, neuropathy, and atherosclerosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the formation of AGEs by interacting with the amino groups of proteins and sugar molecules, preventing their crosslinking. This inhibition is crucial in reducing oxidative stress and preventing the formation of glycation-derived free radicals. Additionally, the compound’s structure allows it to act as a potent antioxidant, further enhancing its protective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under various conditions, maintaining its antiglycation activity over extended periods. Long-term effects on cellular function have also been observed, with the compound consistently inhibiting AGEs formation and protecting cells from oxidative damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AGEs formation and reduces oxidative stress. At higher doses, potential toxic or adverse effects may be observed. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in glycation and oxidative stress. By inhibiting AGEs formation, the compound affects metabolic flux and metabolite levels, contributing to its antidiabetic properties. Understanding these metabolic pathways is essential for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions ensure that the compound reaches its site of action, enhancing its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its intended site of action.
Biological Activity
(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The compound's chemical formula is with a molecular weight of 255.7 g/mol. It is also recognized by its PubChem CID 54593277 and has a specific structure characterized by the oxadiazole ring, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C11H14ClN3O2 |
| Molecular Weight | 255.7 g/mol |
| PubChem CID | 54593277 |
| IUPAC Name | (2-methoxyphenyl)-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride |
| Melting Point | Not available |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves the reaction of substituted phenyl derivatives with oxadiazole precursors. The synthetic methods often utilize microwave irradiation to enhance yields and reduce reaction times. Recent studies have reported yields ranging from 61% to 81% for various oxadiazole derivatives synthesized under similar conditions .
Antitumor Activity
Research indicates that oxadiazole derivatives exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The MTT assay demonstrated that these compounds can effectively reduce cell viability in several human cancer cell lines such as HCT-116 and PC-3 .
The biological activity of this compound can be attributed to its ability to modulate various cellular pathways. It has been suggested that the presence of electron-withdrawing groups enhances the activity of oxadiazole derivatives by improving their interaction with cellular targets. The structure–activity relationship (SAR) studies indicate that substituents on the oxadiazole ring significantly influence their biological potency .
Case Studies
- In Vitro Studies : In a study examining a series of oxadiazole derivatives, this compound was found to inhibit Gα12-stimulated SRE.L activity in PC3 cells with minimal cytotoxicity at concentrations up to 100 μM .
- Antioxidant Activity : Another study evaluated the radical scavenging properties of related oxadiazoles using the DPPH assay. Compounds demonstrated significant antioxidant activity at concentrations as low as 25 µM .
- Anti-inflammatory Effects : In vivo studies have shown that certain oxadiazole derivatives exhibit anti-inflammatory effects comparable to standard drugs like Indomethacin, with significant edema inhibition observed in carrageenan-induced paw edema models .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent in treating various conditions due to its structural properties that allow for interaction with biological targets. Research indicates that derivatives of oxadiazoles can exhibit antibacterial and antifungal activities. Specifically, (5-methyl-1,3,4-oxadiazol-2-yl) derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes.
Anticancer Research
Studies have indicated that compounds containing oxadiazole rings can induce apoptosis in cancer cells. For instance, a related compound was found to inhibit cell proliferation in human cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and death .
Neuropharmacology
Research into the neuropharmacological effects of oxadiazole derivatives has highlighted their potential as neuroprotective agents. The compound may influence neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases.
Material Science
The unique properties of (2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to act as a hole transport material has been investigated in various studies.
Case Study 1: Antimicrobial Activity
A study published on the antimicrobial properties of oxadiazole derivatives demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .
Case Study 2: Anticancer Properties
In vitro studies reported that derivatives similar to this compound showed selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential for development as a targeted cancer therapy .
Case Study 3: Neuroprotective Effects
Research focusing on neuroprotective compounds highlighted that derivatives containing oxadiazole rings could mitigate oxidative stress in neuronal cells, suggesting therapeutic potential for neurodegenerative diseases such as Alzheimer's .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule but differ in substituents, which influence their physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity (logP) :
- Solubility : Hydrochloride salts (e.g., (5-methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride) show improved aqueous solubility, critical for pharmaceutical formulations .
Research Findings and Trends
- Electron-Transport Materials : Oxadiazoles with methoxy substituents (e.g., 2-methoxyphenyl derivatives) are investigated for optoelectronic applications due to their electron-deficient nature and thermal stability .
- Toxicity Profiles : (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride exhibits moderate toxicity (H302: harmful if swallowed), necessitating careful handling in drug development .
Preparation Methods
Synthesis of 5-Methyl-1,3,4-oxadiazole Core
The 1,3,4-oxadiazole ring system, particularly 5-methyl substituted, is commonly prepared via cyclization reactions involving hydrazides and orthoesters or related reagents.
Hydrazide and Triethyl Orthoester Cyclization :
A key method involves refluxing isonicotinic acid hydrazide with triethyl orthoacetate for approximately 24 hours, followed by distillation of excess reagent and recrystallization to yield 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine analogs with good yields (~82%) and purity. This method can be adapted for the synthesis of 5-methyl-1,3,4-oxadiazole derivatives by selecting appropriate hydrazides and orthoesters.Photoredox Catalysis Cyclization :
Recent advances include photoredox catalysis to cyclize aldehydes with hydrazides or related precursors, using hypervalent iodine reagents under white LED irradiation to afford 2,5-disubstituted 1,3,4-oxadiazoles efficiently. This method offers mild conditions and good selectivity.
Summary Table of Preparation Steps and Conditions
Research Findings and Analytical Characterization
- The synthesized oxadiazole derivatives are typically characterized by 1H NMR , 13C NMR , IR , UV , and mass spectrometry to confirm structure and purity.
- The yields and purity depend on reaction times, solvent systems, and reagent stoichiometry.
- QSAR and molecular docking studies on similar oxadiazole derivatives indicate that precise control of substituents and functional groups is critical for biological activity, underscoring the importance of pure and well-characterized preparation.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize (2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via condensation of substituted hydrazides with amino acids or derivatives using polyphosphoric acid (PPA) as a catalyst. For example, details the synthesis of a structurally similar 1,3,4-oxadiazole derivative via PPA-mediated cyclization of p-toluic hydrazide and glycine, achieving high yields (~85%). To optimize yields:
- Use stoichiometric control of reactants (e.g., 1:1 molar ratio of hydrazide to glycine).
- Maintain reaction temperatures between 120–140°C for 6–8 hours (prolonged heating may degrade intermediates).
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?
- Methodology :
- ¹H/¹³C-NMR : Key signals include aromatic protons (δ 7.42–8.00 ppm), methyl groups (δ 2.39 ppm), and oxadiazole carbons (δ 161–164 ppm). The aliphatic carbon adjacent to the oxadiazole appears at δ 50.24 ppm .
- FT-IR : Confirm the presence of C=N (1600–1650 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 219.10 for C₁₁H₁₃N₃O₂) .
Advanced Research Questions
Q. What computational strategies are recommended to predict the electronic properties of this compound for materials science applications?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, ionization potentials, and electron affinity. highlights the use of 1,3,4-oxadiazoles as electron transport layers due to their low LUMO energies (~-2.5 eV).
- Molecular Dynamics (MD) : Simulate interactions with polymer matrices (e.g., PEDOT:PSS) to assess charge transport efficiency in organic solar cells .
Q. How can researchers resolve contradictions in reported biological activities of 1,3,4-oxadiazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. methyl groups) on bioactivity. notes that 5-methyl-1,3,4-oxadiazole derivatives exhibit enhanced antimicrobial activity due to improved lipophilicity.
- Dose-Response Assays : Use standardized protocols (e.g., MIC for antimicrobial testing) to minimize variability. Contradictions in IC₅₀ values may arise from differences in cell lines or assay conditions .
Q. What crystallographic approaches are suitable for determining the solid-state structure of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Refine data using SHELXL ( ), which is robust for small molecules. Key parameters include R-factor (<5%) and thermal displacement ellipsoids.
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
